N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic acetamide derivative featuring a 1,3-diazaspiro[4.5]decane core substituted with two oxo groups and an 8-oxa heteroatom. The 2,5-difluorophenyl moiety at the acetamide nitrogen introduces steric and electronic effects critical for molecular interactions.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O4/c16-9-1-2-10(17)11(7-9)18-12(21)8-20-13(22)15(19-14(20)23)3-5-24-6-4-15/h1-2,7H,3-6,8H2,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVPZJOWHZOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS Number: 1775537-98-8) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.29 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1775537-98-8 |
| Molecular Formula | C15H15F2N3O4 |
| Molecular Weight | 339.29 g/mol |
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymatic pathways in microbial cells. For example, the inhibition of the Type III secretion system (T3SS) has been documented for related compounds . This pathway is crucial for the virulence of many pathogenic bacteria, making it a target for novel antimicrobial agents.
Case Studies
- Inhibition of T3SS : A study demonstrated that related compounds could inhibit the secretion of virulence factors in C. rodentium, a model organism for studying enteric pathogens. The tested compound at a concentration of 50 μM resulted in approximately 50% inhibition of T3SS activity .
- Antiviral Activity : Similar compounds have shown promise as anti-HIV agents by interfering with viral replication processes . While direct studies on this compound are lacking, its analogs suggest potential antiviral properties.
Toxicity and Safety Profile
The safety profile of this compound remains to be fully elucidated. However, related compounds have undergone toxicity assessments indicating varying degrees of cytotoxicity depending on their structural modifications . Future studies should focus on comprehensive toxicity evaluations to ensure safe therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, emphasizing structural variations, substituent effects, and inferred biological implications.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Substituent Effects on Pharmacological Properties
- Fluorine vs. Methyl Groups : The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to the 2,5-dimethylphenyl analog () due to fluorine’s electronegativity and reduced steric bulk. Fluorinated aromatic rings are common in drug design to improve pharmacokinetics .
- Spiro Ring Modifications: The 8-oxa substitution in the target compound’s spiro ring may increase polarity and solubility relative to sulfur-containing analogs (e.g., 1-thia-4-azaspiro[4.5]decane in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
